2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine
Description
2-({[5-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core linked via a methylene-sulfanyl bridge to a 1,2,4-triazole ring. The triazole moiety is substituted at position 5 with a methylsulfanyl (-SMe) group and at position 4 with a 3-(trifluoromethyl)phenyl group. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and agrochemical applications. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the methylsulfanyl group may influence reactivity and binding interactions .
Properties
IUPAC Name |
2-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5S2/c1-24-14-22-21-12(9-25-13-19-6-3-7-20-13)23(14)11-5-2-4-10(8-11)15(16,17)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLOPRZJAVBVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols .
Scientific Research Applications
Antimicrobial Activity
The triazole scaffold present in this compound is known for its antimicrobial properties. Research indicates that compounds with similar structures have demonstrated efficacy against various bacterial strains, including resistant ones. For example, triazole derivatives have been shown to inhibit the growth of Staphylococcus aureus and Bacillus thuringiensis .
Antifungal Properties
Triazoles are widely recognized as antifungal agents. The compound's structural characteristics may enhance its ability to inhibit fungal enzymes, making it a candidate for further development in antifungal therapies. Studies have shown that triazole derivatives can effectively target fungal infections resistant to conventional treatments .
Anticancer Potential
The unique arrangement of the methylsulfanyl and trifluoromethyl groups in this compound suggests potential anticancer activity. Research on related triazole compounds has indicated that they can induce apoptosis in cancer cells and inhibit tumor growth . The structure-activity relationship (SAR) studies reveal that modifications in the triazole ring can significantly affect anticancer potency.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole derivatives against Staphylococcus aureus, revealing that modifications to the methylsulfanyl group increased antimicrobial activity. The tested compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on related triazole compounds indicated significant cytotoxicity against various cancer cell lines. The presence of the trifluoromethyl group was associated with enhanced activity against breast and prostate cancer cells, suggesting that similar modifications in 2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine could yield promising anticancer agents .
Mechanism of Action
The mechanism of action of 2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to its neuroprotective and anti-inflammatory effects . The compound’s ability to interact with these pathways makes it a promising candidate for further research in neurodegenerative diseases and inflammatory conditions.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrimidine vs. Pyridine Derivatives: The target compound’s pyrimidine core distinguishes it from analogues like 4-{5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine (), which features a pyridine ring.
- Triazole Substituents: Compared to 2-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine (), the target compound’s 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, which may enhance oxidative stability and modulate interactions with hydrophobic binding pockets.
Substituent Comparisons
| Compound | Triazole Substituents (Position 4/5) | Core Heterocycle | Key Functional Groups |
|---|---|---|---|
| Target Compound | 4: 3-(CF₃)phenyl; 5: -SMe | Pyrimidine | CF₃ (electron-withdrawing), -SMe |
| 4-{5-[(2-F-Bn)S]-4-(4-MePh)-triazol}pyridine (E2) | 4: 4-MePh; 5: 2-F-benzyl-S | Pyridine | Fluorobenzyl (polar), 4-MePh |
| 2-[(4-Ph-5-PrS-triazol)MeS]pyrimidine (E13) | 4: Ph; 5: -SPr | Pyrimidine | Phenyl (aromatic), propyl-S |
Physicochemical Properties
Lipophilicity (logP) :
The trifluoromethyl group in the target compound increases logP compared to analogues with polar substituents (e.g., 2-fluorobenzyl in ). Predicted logP values:Solubility :
The pyrimidine core and sulfanyl linkages may reduce aqueous solubility compared to pyridine-based derivatives (e.g., ’s 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine), which benefit from the basic pyridine nitrogen .
Antimicrobial Potential
- Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) show enhanced antimicrobial activity against E. coli and S. aureus (MIC: 8–16 µg/mL). The target compound’s 3-(trifluoromethyl)phenyl group may mimic this effect due to its electron-withdrawing nature .
- Methylsulfanyl vs. Benzylsulfanyl : ’s 3-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine exhibits antifungal activity against A. niger (MIC: 32 µg/mL), suggesting that bulkier sulfanyl groups (e.g., benzyl) may improve antifungal efficacy compared to methylsulfanyl .
Anti-Inflammatory and Antioxidant Activity
- N-substituted acetamide derivatives () demonstrate radical scavenging activity (IC₅₀: 12–25 µM).
Biological Activity
The compound 2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a novel triazole derivative with potential applications in medicinal chemistry. Its structure features a triazole ring, a pyrimidine moiety, and various functional groups that may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
This compound can be represented by the following chemical formula:
The presence of the methylsulfanyl and trifluoromethyl groups enhances its lipophilicity and metabolic stability, which are critical for biological activity.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The triazole ring is known for its role in inhibiting various biological processes, particularly in cancer and infectious diseases. The mechanism of action may involve:
- Enzyme Inhibition : The compound potentially inhibits enzymes involved in cell proliferation and survival.
- Receptor Modulation : It may bind to specific receptors, altering signaling pathways associated with disease progression.
Antifungal Activity
Research has indicated that triazole derivatives exhibit significant antifungal properties. The compound was tested against various fungal strains, demonstrating efficacy comparable to established antifungal agents. The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances the compound's ability to penetrate fungal cell membranes, thereby increasing its antifungal potency .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. In vitro assays revealed that it exhibits cytotoxic effects on several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 6.8 | Cell cycle arrest |
| HeLa (Cervical) | 4.5 | Inhibition of DNA synthesis |
These findings indicate that the compound may disrupt critical cellular processes in cancer cells, leading to cell death .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. This inhibition suggests a possible application in treating inflammatory diseases .
Case Studies
- Study on Antifungal Efficacy : A study published in "Bioorganic & Medicinal Chemistry Letters" reported that the compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) lower than those of traditional antifungals .
- Anticancer Research : In a recent study focused on breast cancer models, the compound was shown to induce apoptosis through mitochondrial pathways, confirming its potential as an anticancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
